5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 5-ethyl-2H-pyrazol-3-ylamine hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within the ring structure. The primary International Union of Pure and Applied Chemistry name is designated as 5-ethyl-1H-pyrazol-3-amine;hydrochloride, which accurately reflects the substitution pattern and protonation state of the molecule. Alternative systematic names include 3-amino-5-ethyl-1H-pyrazole hydrochloride and this compound, both of which are recognized in chemical databases and literature.

The Chemical Abstracts Service registry number for this compound is 1238864-53-3, providing unique identification within chemical databases worldwide. Additional identifiers include the Molecular Design Limited number MFCD11111022 and PubChem Compound Identifier 42614221, which facilitate cross-referencing across different chemical information systems. The systematic identification also encompasses various synonyms including 3-ethyl-1H-pyrazol-5-amine hydrochloride and 5-ethyl-2H-pyrazol-3-ylamine 2HCl, reflecting different nomenclature conventions used in scientific literature.

The compound classification places it within the broader category of substituted pyrazoles, specifically as an aminopyrazole derivative with hydrochloride salt formation. This classification is significant for understanding both chemical reactivity patterns and potential applications in synthetic chemistry. The systematic identification framework establishes clear parameters for distinguishing this compound from closely related pyrazole derivatives that may differ in substitution patterns or protonation states.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₅H₁₀ClN₃, representing the complete chemical composition including the hydrochloride salt form. This formula indicates the presence of five carbon atoms, ten hydrogen atoms, one chlorine atom, and three nitrogen atoms within the molecular structure. The molecular weight is precisely determined as 147.606 grams per mole, though some sources report slightly rounded values of 147.61 grams per mole.

Detailed molecular weight analysis reveals the contribution of individual atomic components to the overall mass. The pyrazole ring system contributes significantly to the molecular framework, with the ethyl substituent adding 29.06 atomic mass units and the amine group contributing 16.02 atomic mass units. The hydrochloride component adds 36.46 atomic mass units to the free base molecular weight, representing the protonation and chloride association that characterizes the salt form.

Computational chemistry data provides additional molecular descriptors that characterize the compound's physicochemical properties. The topological polar surface area is calculated as 54.7 square angstroms, indicating moderate polarity characteristics. The logarithmic partition coefficient (LogP) value of 0.9761 suggests balanced hydrophilic and lipophilic properties. The molecule contains two hydrogen bond acceptors and two hydrogen bond donors, with one rotatable bond contributing to conformational flexibility.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀ClN₃ | |

| Molecular Weight | 147.606 g/mol | |

| Topological Polar Surface Area | 54.7 Ų | |

| LogP | 0.9761 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 1 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern. Proton nuclear magnetic resonance data typically shows distinct signals for the ethyl group protons, with the methyl protons appearing as a triplet around 1.20-1.39 parts per million and the methylene protons as a quartet around 2.72-3.15 parts per million.

The pyrazole ring protons exhibit characteristic chemical shifts that reflect the electronic environment of the heterocyclic system. The amine protons appear as broad signals due to rapid exchange with solvent molecules, typically observed in the range of 6.32-9.57 parts per million depending on solvent and concentration conditions. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through observation of distinct carbon environments within the molecule.

Infrared spectroscopy reveals characteristic absorption bands that identify functional groups within the molecule. The amine stretching vibrations appear as strong, broad absorptions in the range of 3224-3437 wavenumbers, while the pyrazole ring vibrations contribute to the fingerprint region. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure. Electrospray ionization typically produces protonated molecular ions, while electron impact ionization generates characteristic fragment ions that support structural assignments.

| Spectroscopic Technique | Key Observations | Wavenumber/Chemical Shift |

|---|---|---|

| Infrared | Amine N-H stretch | 3224-3437 cm⁻¹ |

| Proton Nuclear Magnetic Resonance | Ethyl CH₃ | 1.20-1.39 ppm (triplet) |

| Proton Nuclear Magnetic Resonance | Ethyl CH₂ | 2.72-3.15 ppm (quartet) |

| Proton Nuclear Magnetic Resonance | Amine NH₂ | 6.32-9.57 ppm (broad) |

| Mass Spectrometry | Molecular ion | 147 m/z |

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information through X-ray diffraction studies. While specific crystallographic parameters for this exact compound are limited in the available literature, related pyrazole derivatives have been extensively studied using single-crystal X-ray diffraction techniques. These studies reveal important structural features including bond lengths, bond angles, and intermolecular interactions that characterize the solid-state structure.

The crystal packing arrangements of aminopyrazole derivatives typically involve hydrogen bonding networks that stabilize the crystal lattice structure. The presence of both amine and pyrazole nitrogen atoms creates multiple opportunities for hydrogen bond formation, both as donors and acceptors. The hydrochloride salt form introduces additional ionic interactions that significantly influence crystal packing geometry and stability.

Comparative crystallographic studies of related compounds indicate that 3-aminopyrazole derivatives commonly adopt extended conformations in the solid state. The torsion angles typically approach values near ±180°, representing energetically favored conformations that maximize intramolecular hydrogen bonding interactions. The conformational preferences are directly related to the presence of intramolecular interactions formed within the pyrazole-amine structural motif.

Crystal structure determination also reveals the influence of substituent effects on molecular geometry. The ethyl group at the 5-position introduces steric considerations that may affect both intramolecular and intermolecular interactions. Polymorphism is a common feature in aminopyrazole compounds, where different crystal forms may exhibit distinct packing arrangements and physical properties.

Tautomeric Behavior and Protonation States

Tautomeric behavior represents a fundamental aspect of pyrazole chemistry that significantly impacts the structural characterization of this compound. Pyrazoles exhibit annular prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms in the ring system, resulting in structural isomers that rapidly interconvert in solution. This tautomeric equilibrium creates complexity in structural analysis, as both 1H-pyrazole and 2H-pyrazole forms may coexist under certain conditions.

The presence of the amino substituent at the 3-position introduces additional considerations for tautomeric behavior. Studies indicate that 3-aminopyrazoles primarily undergo annular rearrangement between positions 1 and 2, with side-chain tautomerism involving the amine group being less favored. The electronic effects of substituents significantly influence tautomeric equilibria, with electron-withdrawing groups generally stabilizing specific tautomeric forms through resonance and inductive effects.

Protonation state analysis reveals that the hydrochloride salt form represents the protonated amine species, where the basic nitrogen atom of the amine group accepts a proton to form the ammonium cation. This protonation significantly alters the electronic distribution within the molecule and affects hydrogen bonding patterns. The chloride counterion provides electrostatic stabilization and influences crystal packing arrangements in the solid state.

Solvent effects play crucial roles in determining tautomeric ratios and protonation equilibria. In polar protic solvents, hydrogen bonding interactions with solvent molecules can stabilize specific tautomeric forms and influence protonation states. Temperature variations also affect tautomeric equilibria, with lower temperatures generally favoring the kinetically preferred forms while higher temperatures allow access to thermodynamically stable species.

Structure

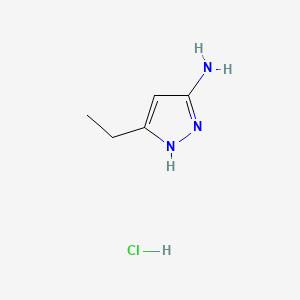

2D Structure

Propiedades

IUPAC Name |

5-ethyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-4-3-5(6)8-7-4;/h3H,2H2,1H3,(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXRQTUGVMELDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Pyrazole Ring Construction

The most straightforward approach involves cyclization reactions that form the pyrazole ring directly from suitable precursors, such as hydrazines and β-keto esters or aldehydes, followed by functionalization to introduce the ethyl substituent at the 5-position.

- Preparation of 5-ethyl-2H-pyrazol-3-ylamine typically begins with the condensation of hydrazine derivatives with β-keto esters or similar carbonyl compounds.

- Cyclization occurs under reflux conditions in solvents like ethanol or acetic acid, often with catalysts such as sodium acetate.

- Substituent introduction at the 5-position (ethyl group) is achieved via alkylation of the pyrazole ring or its precursors.

- A study reports the synthesis of 5-ethyl-2H-pyrazol-3-ylamine through alkylation of a pyrazole intermediate with ethyl halides under basic conditions, yielding the compound with high purity after recrystallization from ethanol.

- Reaction conditions such as reflux in ethanol with hydrazine hydrate and subsequent purification steps have demonstrated yields around 67%, with confirmation via melting point and spectral analysis.

Synthesis via Hydrazine Derivatives and Aromatic Precursors

Another common route involves reacting hydrazine derivatives with substituted aromatic compounds, followed by cyclization and functional group modifications.

- React 4-substituted phenylhydrazines with ethyl acetoacetate in acetic acid or refluxing methanol, leading to the formation of pyrazolone intermediates.

- Alkylation of these intermediates with methyl or ethyl halides (e.g., dimethyl sulfate) introduces N-methyl or N-ethyl groups.

- Subsequent oxidation or reduction steps convert pyrazolones to the corresponding amino derivatives.

- A study describes synthesizing 2H-pyrazol-3-ylamines by reacting substituted hydrazines with ethyl acetoacetate, followed by methylation using dimethyl sulfate under alkaline conditions.

- The process yields the target compounds with high efficiency, confirmed by spectral data and melting points.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization process, reducing reaction times and improving yields.

- Mixtures of hydrazines and β-keto esters are irradiated in solvents like ethanol or water at high power.

- Reaction times are shortened to minutes, with products isolated by filtration and recrystallization.

- Yields reported are around 46-67%, depending on conditions.

Data Table Summarizing Preparation Methods

| Method No. | Precursors | Reaction Conditions | Key Reagents | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrazine derivatives + β-keto esters | Reflux in ethanol or acetic acid, 1-3 hours | Sodium acetate, ethanol, hydrazine hydrate | 67-95 | Recrystallization from ethanol | Direct cyclization to pyrazole core |

| 2 | Aromatic hydrazines + ethyl acetoacetate | Reflux in acetic acid or methanol, 15-24 hours | Ethyl acetoacetate, dimethyl sulfate | 46-95 | Crystallization from ethanol or methanol | Alkylation at nitrogen or ring positions |

| 3 | Microwave irradiation of precursors | Microwave at full power for 3 min | Hydrazines, β-keto esters | 46-67 | Filtration and recrystallization | Rapid synthesis with comparable yields |

Notes on Research Findings and Optimization

- Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.

- Spectroscopic confirmation (NMR, IR, MS) is essential for verifying the structure of the synthesized compound.

- Substituent effects on aromatic precursors can alter reaction pathways and product stability.

- Purification techniques like recrystallization and chromatography are crucial for obtaining high-purity products suitable for further applications.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed:

Oxidation: The major product is typically the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding amine derivative.

Substitution: The major product is the substituted pyrazole derivative.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride. Various derivatives have shown efficacy against different cancer cell lines:

- Mechanism of Action : Pyrazole compounds can induce apoptosis and inhibit cell proliferation in cancer cells. For instance, certain substituted pyrazoles have demonstrated significant cytotoxicity against A549 lung cancer cells and HepG2 liver cancer cells, with IC values in the low micromolar range .

- Case Studies : A study by Zheng et al. reported that specific pyrazole derivatives exhibited IC values as low as 0.19 µM against BRAF (V600E) inhibition, indicating strong anticancer activity . Another study found that compounds derived from pyrazoles showed promising results in inhibiting CDK2, a critical target in cancer therapy .

Neurodegenerative Disease Treatment

The role of pyrazole derivatives in treating neurodegenerative disorders has gained attention. Research indicates that certain aminopyrazole compounds can modulate neuroinflammatory responses and protect neuronal cells:

- Research Findings : A patent describes the use of aminopyrazoles for treating conditions like Alzheimer's disease by inhibiting neuroinflammatory pathways . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Protein Kinase Inhibition

This compound has also been studied for its ability to inhibit specific protein kinases, which are crucial in various signaling pathways involved in cancer and other diseases:

- Inhibition Studies : Compounds similar to 5-Ethyl-2H-pyrazol-3-ylamine have been identified as potent inhibitors of c-Met protein kinase, which is implicated in tumor growth and metastasis . These findings suggest that this compound could be developed further for targeted cancer therapies.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Target Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 0.28 | Apoptosis induction |

| Compound B | HepG2 | 0.74 | Cell cycle arrest |

| Compound C | Raji | 25.2 | CDK2 inhibition |

Table 2: Neuroprotective Effects of Pyrazole Derivatives

Mecanismo De Acción

The mechanism by which 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

- Synonyms: 3-Amino-5-ethyl-1H-pyrazole hydrochloride, 5-Ethyl-1H-pyrazol-3-amine hydrochloride .

- CAS No.: 1238864-53-3

- Molecular Formula : C₅H₁₀ClN₃

- Molecular Weight : 147.606 g/mol

- Key Functional Groups : Pyrazole ring (with ethyl substituent at position 5 and amine at position 3), hydrochloride salt .

Physicochemical Properties: The hydrochloride salt enhances solubility in polar solvents compared to the free base.

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Thiophene Linkages

Compound 7a :

- Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl linked to a 2,4-diamino-3-cyanothiophene-5-yl group via a methanone bridge.

- Synthesis: Derived from malononitrile and elemental sulfur under basic conditions .

- Reactivity: The hydroxy group in 7a may participate in hydrogen bonding more readily than the ethyl group in the target compound .

Compound 7b :

- Structure : Similar to 7a but with an ethyl carboxylate substituent on the thiophene ring.

- Synthesis: Uses ethyl cyanoacetate instead of malononitrile .

- Key Differences :

Hydrochloride Salts of Heterocyclic Compounds

Pioglitazone Hydrochloride :

- Structure : A thiazolidinedione derivative with a pyridine-ethoxy-benzyl group.

- Hydrogen Bonding: The hydrochloride salt in both compounds improves aqueous solubility, but the thiazolidinedione core in pioglitazone allows for additional hydrogen bond acceptors (keto groups) .

Hydrogen Bonding Patterns in Pyrazole Derivatives

- This compound : The amine group and chloride ion form N–H···Cl⁻ hydrogen bonds, creating a robust ionic lattice .

- Non-Salt Pyrazole Analogs: Neutral pyrazoles (e.g., 5-amino-3-hydroxy-1H-pyrazole) rely on O–H···N or N–H···O interactions, which are weaker and less directional than ionic hydrogen bonds .

Analytical and Stability Considerations

Chromatographic Behavior :

- RP-HPLC : Both this compound and related hydrochloride salts (e.g., dosulepin hydrochloride) exhibit retention times influenced by ion-pairing interactions with mobile phase buffers. However, the ethyl substituent may reduce polarity slightly compared to aromatic analogs .

- Accuracy and Repeatability : Method validation for hydrochloride salts typically achieves >98% accuracy, with relative standard deviation (RSD) <2% for repeatability .

Stability :

- Thermal Degradation : Hydrochloride salts generally show higher thermal stability than free bases due to ionic lattice energy. For example, pioglitazone hydrochloride retains >95% purity under accelerated storage conditions (40°C/75% RH) .

Actividad Biológica

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClN. It features a pyrazole ring, which is known for its pharmacological significance. The presence of the ethyl group at position 5 enhances its biological properties compared to simpler pyrazole derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various pyrazole compounds showed effectiveness against Gram-positive and Gram-negative bacteria. In particular, compounds with an ethyl substitution were noted to enhance antibacterial activity against strains such as E. coli and S. aureus .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The compound's mechanism involves the inhibition of specific kinases associated with cancer cell proliferation .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.74 | Induction of apoptosis |

| MCF-7 | 0.57 | Inhibition of cancer cell proliferation |

| Huh-7 | 1.50 | Kinase inhibition |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to reduced cellular proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, triggering oxidative stress and subsequent apoptosis .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against multiple bacterial strains. Results indicated a strong correlation between structural modifications and antimicrobial potency .

- Anticancer Assessment : In vitro assays conducted on human cancer cell lines revealed that this compound significantly inhibited cell viability at low concentrations (IC50 values ranging from 0.28 to 1.50 µM), demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves (1) condensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole core, followed by (2) amination at position 3 and (3) hydrochloride salt formation. For example, ethyl acetoacetate and substituted hydrazines can be refluxed in ethanol/acetic acid to yield the pyrazole intermediate, which is then treated with HCl gas or concentrated HCl to form the hydrochloride salt . Optimization includes solvent selection (e.g., ethanol for reflux, ether for recrystallization), temperature control (80–100°C), and catalysts like acetic acid to accelerate cyclization . Sonication reduces reaction times (2–20 min) and improves yields (65–80%) by enhancing reagent mixing .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Identify the ethyl group (triplet at δ 1.2–1.5 ppm for CH3, quartet at δ 2.5–3.0 ppm for CH2) and pyrazole protons (doublets at δ 5.5–6.5 ppm). The amine proton appears as a broad singlet (~δ 4.5–5.5 ppm) .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) confirm the amine and pyrazole ring .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should match the molecular formula (C5H10ClN3), with fragmentation patterns indicating loss of HCl (m/z ~99) .

Q. What purification methods are recommended for isolating high-purity this compound?

- Methodological Answer : Recrystallization from ethanol/ether mixtures (1:2 v/v) effectively removes unreacted starting materials. Thin-layer chromatography (TLC) with toluene-ethyl acetate-water (8.7:1.2:1.1) verifies purity; a single spot under iodine vapor indicates homogeneity . For large-scale purification, column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) isolates the compound .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be analyzed to predict crystal packing and stability?

- Methodological Answer : X-ray crystallography with SHELXL refinement identifies hydrogen bonds between the amine group (N-H donor) and chloride ions (Cl⁻ acceptor). Graph set analysis (e.g., Etter’s formalism) categorizes motifs like D (donor) and A (acceptor) interactions, with metrics such as D-H···A distances (2.8–3.2 Å) and angles (150–180°) critical for stability . Thermal gravimetric analysis (TGA) correlates hydrogen bond strength with decomposition temperatures (>200°C) .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrazole H4 and H5) and confirms carbon-proton correlations .

- Computational Modeling : Density functional theory (DFT) calculates NMR chemical shifts and IR vibrations using software like Gaussian. Deviations >0.5 ppm in 13C NMR suggest structural anomalies (e.g., tautomerism) .

- HPLC-MS : Detects byproducts (e.g., N-ethyl derivatives) that may skew spectral data. Use C18 columns with acetonitrile/water (0.1% TFA) gradients for separation .

Q. How does the hydrochloride salt form influence the compound’s reactivity in cross-coupling or alkylation reactions?

- Methodological Answer : The chloride counterion reduces nucleophilicity of the amine. For reactions requiring a free amine (e.g., Buchwald-Hartwig coupling), treat the compound with aqueous NaOH (1M) to liberate the base, followed by extraction with dichloromethane . Monitor pH (target 8–9) to prevent decomposition. In alkylation, use phase-transfer catalysts (e.g., TBAB) to enhance solubility in non-polar solvents .

Q. What experimental designs are optimal for evaluating the biological activity of 5-Ethyl-2H-pyrazol-3-ylamine derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based screening (e.g., trypsin-like proteases) with Z-Gly-Leu-Arg-AMC substrate. IC50 values are calculated from dose-response curves (0.1–100 µM) .

- Cellular Uptake Studies : Radiolabel the compound with 14C (via [14C]-KCN in synthesis) and measure intracellular concentration in HEK293 cells using scintillation counting .

- Molecular Docking : AutoDock Vina predicts binding modes to target proteins (e.g., kinases). Validate with site-directed mutagenesis of predicted binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.